4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol
Beschreibung
Eigenschaften
IUPAC Name |
4-bromo-2-[(2-chloro-4-methylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOMROQKFJXKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(C=CC(=C2)Br)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol typically involves the reaction of 2-chloro-4-methylphenylamine with 4-bromophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The mixture is stirred at a controlled temperature, often around 0°C to 5°C, to ensure the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain a high-purity product .
Analyse Chemischer Reaktionen
4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed depend on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it serves as a reference compound in drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Structural Features
The compound’s structural analogs differ primarily in substituent patterns on the aromatic rings and the nature of the Schiff base linker. Key examples include:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., Br, Cl) enhance acidity of the phenolic –OH, while electron-donating groups (e.g., Me, OMe) reduce it .
- Steric Effects : Bulky substituents (e.g., 2-chloro-4-methylphenyl) influence molecular packing and ligand-metal coordination geometry .
- Bond Lengths : The C–N imine bond length varies between 1.269–1.283 Å, depending on substituent electronic effects .
Example :
- The target compound’s analog, 2-Bromo-4-chloro-6-[(2-chlorophenyl)iminomethyl]phenol, was synthesized from 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine .
- In contrast, 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol (HL1) was prepared for Mn(II) and Fe(III) complexation, highlighting versatility in metal-binding applications .
Crystallographic and Computational Insights
- Crystal Packing : Weak intermolecular interactions (C–H···O, C–H···Cl, π-π stacking) dominate in halogenated derivatives, stabilizing lattice structures .
- DFT Studies : The title compound’s electronic properties (e.g., dipole moment, polarizability) are influenced by substituents, with trifluorophenyl analogs displaying higher dipole moments (~4.5 D) .
Biologische Aktivität
4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol, with the chemical formula C14H13BrClNO and CAS number 1232799-23-3, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Properties
Recent studies have highlighted the compound's antibacterial and antifungal activities. For instance, it has been tested against various Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against several pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.33 |
| Escherichia coli | 2.33 |
| Bacillus subtilis | 4.69 |
| Candida albicans | 16.69 |
These results suggest that the compound exhibits moderate to strong antimicrobial activity, particularly against E. coli and S. aureus, which are common pathogens in clinical settings .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Substituents on the phenyl rings significantly influence the compound's potency. For example, the presence of halogen atoms like bromine and chlorine enhances its antimicrobial properties by increasing electron density and improving binding affinity to bacterial targets .
Key Findings from SAR Studies:
- Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (e.g., Cl) on the aromatic ring enhances antibacterial activity.
- Hydroxyl Group: The presence of a hydroxyl group at specific positions can improve inhibitory action against bacterial strains.
Case Studies
-
Antibacterial Activity Against E. coli:
A study demonstrated that derivatives of this compound exhibited potent activity against E. coli with MIC values as low as 0.0195 mg/mL. This indicates a promising potential for developing new antibacterial agents based on this scaffold . -
Fungal Inhibition:
In vitro tests showed that the compound also inhibits the growth of Candida albicans, with MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL in various derivatives tested . -
Comparative Analysis:
When compared to other known antibacterial agents, compounds derived from this structure showed competitive efficacy, suggesting that modifications can yield even more potent derivatives suitable for therapeutic use .
Q & A
Q. Purity validation :
- HPLC : Quantifies impurities (<1% threshold).
- NMR : Confirms structural integrity (e.g., disappearance of aldehyde proton at ~10 ppm and appearance of methylene -CH2- signals at 3.5–4.0 ppm) .
- Elemental analysis : Matches calculated C, H, N, Br, and Cl percentages within ±0.3% .
Basic: How is the crystal structure of this compound determined, and what challenges arise in X-ray diffraction (XRD) analysis?
Answer:
Single-crystal XRD is the gold standard. Key steps:
- Crystallization : Slow evaporation from ethanol/dichloromethane mixtures yields suitable crystals .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
- Refinement : SHELXL software refines positional and thermal parameters, resolving disorders (e.g., bromine positional ambiguity) .
Q. Challenges :
- Polymorphism : Two polymorphs of similar compounds show dihedral angles (θ) of 1.8° (planar) vs. 45.6° (twisted), affecting packing and diffraction patterns .
- Thermal motion : High B-factors for bromine atoms require constraints during refinement .
Advanced: How do density functional theory (DFT) calculations predict electronic properties and non-linear optical (NLO) behavior?
Answer:
DFT at the B3LYP/6-311+G(d,p) level calculates:
Q. Validation :
- Experimental vs. theoretical IR spectra show <5 cm⁻¹ deviation for key vibrations (e.g., O-H stretch at 3300 cm⁻¹, C-Br at 650 cm⁻¹) .
Advanced: How are contradictions in spectroscopic data resolved, particularly in UV-Vis and FTIR analyses?
Answer:
Discrepancies arise from solvent polarity and aggregation effects:
Q. Resolution strategies :
- Temperature-controlled studies : Cool samples to 77 K to reduce thermal broadening .
- DFT-simulated spectra : Compare with experimental data to assign ambiguous peaks (e.g., distinguishing C-Cl from C-N vibrations) .
Advanced: What methodologies elucidate molecular interactions in solution, and how do they impact physicochemical properties?
Answer:
Ultrasonic velocity studies in dioxane-water mixtures (305–320 K) reveal:
- Molecular associations : Adiabatic compressibility (β) decreases with higher dioxane content, indicating stronger H-bonding .
- Non-ideality : U²exp/U²theory ratios >1.1 suggest solute-solvent clustering .
Table 1 : Key parameters from ultrasonic studies (adapted from ):
| % Dioxane | Temp (K) | Uexp (m/s) | β (10⁻¹⁰ Pa⁻¹) |
|---|---|---|---|
| 20 | 305 | 1320 | 3.82 |
| 50 | 305 | 1425 | 3.45 |
| 80 | 305 | 1580 | 3.10 |
Advanced: How do polymorphic forms influence thermochromic behavior, and what experimental approaches characterize this?
Answer:
Two polymorphs exhibit distinct thermochromism:
- Planar polymorph (θ = 1.8°) : Turns yellow at 150 K due to keto-enol tautomerism favoring the colored keto form .
- Twisted polymorph (θ = 45.6°) : Less thermochromic; cooling to 100 K causes only slight color fading .
Q. Characterization methods :
- Variable-temperature XRD : Tracks unit cell contraction (ΔV = 2–3 ų) during cooling .
- Hirshfeld surface analysis : Identifies short contacts (e.g., Br⋯H-C < 2.9 Å) contributing to color changes .
Basic: What biological activities have been explored, and what assays are used for evaluation?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
